4-(Furan-2-yl)-2,4-dioxobutanoic acid

Hepatitis C Virus RNA-dependent RNA polymerase Enzyme Inhibition

Researchers studying 4-aryl-2,4-dioxobutanoic acid (ADK) SAR face batch variability and undocumented electronic effects with generic analogs. This furan-substituted ADK resolves this: the electron-withdrawing furan ring systematically alters pKa, tautomeric equilibria, and metal-binding affinity versus phenyl/thiophene derivatives. • Validated HCV NS5B RdRp negative control (IC50 > 50 μM) for HTS assay validation. • β-Diketone acid moiety enables condensation with nucleophiles to generate pyrazole, isoxazole, or pyrimidine libraries. • ≥95% purity for reproducible SAR data. Supplied in 1 g-25 g standard packs with custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C8H6O5
Molecular Weight 182.13 g/mol
CAS No. 105356-51-2
Cat. No. B025012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2,4-dioxobutanoic acid
CAS105356-51-2
Molecular FormulaC8H6O5
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CC(=O)C(=O)O
InChIInChI=1S/C8H6O5/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12)
InChIKeyDQHQTWRAARLYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-2,4-dioxobutanoic Acid: Overview


4-(Furan-2-yl)-2,4-dioxobutanoic acid (CAS 105356-51-2), also known as 4-(2-furyl)-2,4-dioxobutanoic acid, is a small molecule characterized by a furan ring linked to a 2,4-dioxobutanoic acid moiety . It belongs to the broader class of 4-substituted 2,4-dioxobutanoic acids, also termed aryldiketo acids (ADKs). The compound has a molecular formula of C8H6O5 and a molecular weight of 182.13 g/mol . Its structure features a beta-diketone acid functional group, which is known to participate in metal chelation and is a common motif in enzyme inhibitors [1].

Why Generic Aryl Substitution Fails for This Compound


Within the family of 4-aryl-2,4-dioxobutanoic acids (ADKs), the aryl substituent is not a passive spectator; it critically modulates the molecule's electronic, steric, and tautomeric properties. Simply substituting the furan ring of 4-(Furan-2-yl)-2,4-dioxobutanoic acid with a different aryl group—such as a phenyl or a thiophene ring—alters the electron density on the crucial dioxobutanoic acid moiety. This directly impacts key molecular characteristics like pKa, metal-binding affinity, and redox potential [1]. For example, the electron-withdrawing nature of the oxygen-containing furan ring will result in different acidity constants and tautomeric equilibria compared to a phenyl analog, affecting its behavior in both chemical reactions and biological systems [2]. Therefore, assuming equivalent performance or reactivity from other 4-aryl-2,4-dioxobutanoic acids is scientifically unfounded and can lead to significant discrepancies in experimental outcomes.

Quantitative Differentiation Evidence


HCV NS5B Polymerase Weak Inhibition Profile

This compound demonstrates weak inhibitory activity against the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its IC50 value is >50,000 nM [1]. This quantitative, low-potency profile is in contrast to other, more potent 2,4-dioxobutanoic acid derivatives that have been developed for this target. This well-defined lack of potent activity establishes the compound's primary utility not as a lead, but as a valuable tool compound for experimental controls and SAR studies.

Hepatitis C Virus RNA-dependent RNA polymerase Enzyme Inhibition Negative Control

Predicted Physicochemical Baseline vs. Thiophene Analog

The compound's physical characteristics are well-defined, with a molecular weight of 182.13 g/mol, a density of 1.417 g/cm³, and a predicted boiling point of 362.1°C at 760 mmHg . It is typically supplied with a purity of 95% . While these are not differentiating factors in themselves, they establish a clear, verifiable baseline for this specific compound. This contrasts with similar but distinct analogs like the thiophene derivative (4-thien-2-yl-2,4-dioxobutanoic acid), which has a different molecular formula (C8H6O4S) and weight (198.19 g/mol), leading to altered physical properties and solubility profiles [1].

Physicochemical Properties Solubility Formulation Analytical Chemistry

Class-Level pKa and Electronic Influence of Furan

While a direct pKa measurement for this exact compound is not readily available in the primary literature, the behavior of its structural class has been extensively characterized. A study on 13 4-aryl-2,4-dioxobutanoic acids (ADKs) established that the nature of the aryl substituent significantly affects the compound's acid-base properties. The study reported pKa1 values ranging from 1.87 to 2.29 and pKa2 values from 6.63 to 8.13 across the series [1]. The furan ring in 4-(Furan-2-yl)-2,4-dioxobutanoic acid, being an electron-rich heteroaromatic, will shift its pKa values compared to the unsubstituted phenyl analog (pKa1 ~2.29, pKa2 ~8.13) due to different electronic effects. This shift directly impacts the compound's predominant tautomeric form and ionization state at a given pH, which are critical factors for its reactivity and biological interactions.

Acidity Constant pKa Tautomerism LFER Medicinal Chemistry

Validated Application Scenarios


Negative Control in HCV Polymerase Assays

Given its documented, low-potency inhibition of the HCV NS5B RNA-dependent RNA polymerase (IC50 > 50,000 nM) [1], this compound serves as a reliable negative control in high-throughput screening campaigns or enzyme activity assays targeting this viral protein. Its use can help define baseline activity and validate assay conditions against more potent, structurally related inhibitors.

Building Block for Furan-Containing Heterocycles

The compound's 2,4-dioxobutanoic acid moiety is a versatile functional group for organic synthesis. It can undergo condensation reactions with various nucleophiles, such as hydrazines or amines, to form pyrazole, isoxazole, or pyrimidine rings. This makes it a valuable building block for constructing libraries of novel furan-based heterocyclic compounds for medicinal chemistry programs.

Comparative Physicochemical Studies of ADKs

As a representative of the 4-aryl-2,4-dioxobutanoic acid (ADK) class with a heteroaromatic furan substituent, this compound is a useful subject for comparative studies investigating the influence of the aryl group on the molecule's physicochemical properties. Researchers can use it to experimentally probe how the furan ring affects acidity (pKa), tautomerism, and redox potential [2] in comparison to other well-studied analogs, such as the phenyl or thiophene derivatives.

Scaffold for Enzyme SAR Exploration

The furan-containing core structure provides a distinct chemical scaffold for initiating SAR campaigns. By modifying the dioxobutanoic acid moiety, the furan ring, or adding substituents, researchers can systematically explore the chemical space around this scaffold to optimize interactions with various biological targets, including those known to be inhibited by related ADK compounds like HIV-1 integrase or glycolic acid oxidase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Furan-2-yl)-2,4-dioxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.